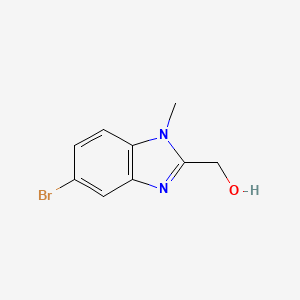

(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol

Description

(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS 540516-28-7) is a brominated benzimidazole derivative with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol . Structurally, it consists of a benzimidazole core (a fused benzene and imidazole ring) substituted with a bromine atom at position 5, a methyl group at position 1, and a hydroxymethyl (-CH₂OH) group at position 2. Its synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing reagents, followed by functionalization steps .

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1-methylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVFEOSCKXCYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)N=C1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol typically involves the bromination of 1-methyl-1H-1,3-benzodiazole followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The hydroxymethylation is usually achieved using formaldehyde in the presence of a base such as sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Zinc in acetic acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: (5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carboxylic acid.

Reduction: 1-Methyl-1H-1,3-benzodiazol-2-yl)methanol.

Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound for the development of new therapeutic agents.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is not well-documented. as a benzodiazole derivative, it is likely to interact with various biological targets, including enzymes and receptors. The bromine atom and hydroxymethyl group may play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

The structural and functional diversity of benzimidazole derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol with analogous compounds:

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility: The hydroxymethyl (-CH₂OH) group in the target compound enhances water solubility compared to non-polar derivatives (e.g., carbaldehyde or methanamine analogues) due to hydrogen bonding .

- Lipophilicity : Ethyl-substituted derivatives (e.g., (5-bromo-1-ethyl-...)methanamine) exhibit higher logP values than methyl-substituted counterparts, impacting membrane permeability .

- Reactivity : The aldehyde group in 5-bromo-1-methyl-...carbaldehyde facilitates nucleophilic additions (e.g., forming Schiff bases), whereas the hydroxymethyl group in the target compound allows for esterification or oxidation reactions .

Biological Activity

(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H9BrN2O

- Molecular Weight : 241.08 g/mol

- CAS Number : 887571-22-4

- Melting Point : 158-160 °C

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and non-small cell lung cancer (NSCLC) cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

These values suggest that the compound acts as a potent inhibitor of tumor cell proliferation, with mechanisms potentially involving the disruption of microtubule dynamics and apoptosis induction.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Tubulin Destabilization : The compound may bind to tubulin at the colchicine site, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase.

- Apoptosis Induction : Flow cytometry studies have shown that treatment with this compound leads to increased apoptosis in treated cells.

Structure-Activity Relationship (SAR)

Research into the SAR of indazole derivatives has provided insights into how structural modifications can enhance biological activity. Modifications at the 5-position of the benzodiazole ring have been shown to significantly affect potency and selectivity against specific cancer cell types.

Table 2: Structure-Activity Relationship Overview

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 5 | Bromine | Increased antiproliferative activity |

| 2 | Hydroxymethyl | Enhanced solubility and bioavailability |

Case Studies

A notable study highlighted the efficacy of this compound in a preclinical model of NSCLC. The compound demonstrated significant tumor regression in xenograft models with minimal toxicity observed in normal tissues, suggesting a favorable therapeutic index.

Q & A

Q. What are the optimal synthetic routes for (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of benzodiazole derivatives typically involves multi-step reactions, including cyclization, bromination, and functional group modification. Key steps include:

- Cyclization : Reacting substituted precursors (e.g., hydrazine hydrate with ethanol under reflux) to form the benzodiazole core .

- Bromination : Introducing bromine at the 5-position using electrophilic brominating agents like N-bromosuccinimide (NBS) in a controlled environment.

- Methanol Functionalization : Oxidative or reductive methods to introduce the hydroxymethyl group at the 2-position.

Q. Optimization Strategies :

- Catalyst Screening : Test bases (e.g., KOH) or acids to enhance reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Reaction Monitoring : Use TLC or HPLC to track progress and minimize side products .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, KOH, ethanol, reflux (5 hr) | 65–75 | |

| Bromination | NBS, DMF, 0°C to RT | 80–85 |

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer:

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate crystalline products .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane for polar impurities.

- Analytical Validation :

Q. What spectroscopic methods are critical for characterizing this compound, and how are key spectral features interpreted?

Methodological Answer:

- 1H/13C NMR : Identify the hydroxymethyl group (–CH2OH) as a singlet at δ ~4.8 ppm (1H) and δ ~60–65 ppm (13C). The 5-bromo substituent deshields adjacent protons, causing downfield shifts .

- Mass Spectrometry (MS) : Look for molecular ion peaks [M+H]+ matching the molecular weight (e.g., m/z ~257 for C9H8BrN2O) .

- IR Spectroscopy : Confirm –OH stretch (~3200–3400 cm⁻¹) and benzodiazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved during structural elucidation?

Methodological Answer:

- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers) causing splitting anomalies.

- COSY/HSQC Experiments : Resolve coupling patterns and assign protons/carbons unambiguously .

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., bromine as a leaving group) .

- Transition State Analysis : Use QM/MM methods to model SN2 pathways and energy barriers .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute bromine with other halogens (e.g., Cl, F) or methyl groups to modulate lipophilicity .

- Pharmacophore Modeling : Identify critical hydrogen-bonding groups (e.g., –CH2OH) using software like Schrödinger’s Phase .

- In Vitro Testing : Screen analogs for antibacterial or kinase inhibition activity, correlating substituent effects with efficacy .

Q. Table 2: Example SAR Findings

| Analog Structure | Biological Activity (IC50, μM) | Key Modification | Reference |

|---|---|---|---|

| 5-Bromo derivative | 12.5 (Antimicrobial) | – | |

| 5-Chloro derivative | 8.7 (Antimicrobial) | Br → Cl |

Q. What safety protocols mitigate risks during large-scale synthesis or handling of this compound?

Methodological Answer:

Q. How are physical properties (e.g., solubility, logP) experimentally determined for this compound?

Methodological Answer:

Q. What mechanistic insights explain its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Catalytic Screening : Test Pd catalysts (e.g., Pd(PPh3)4) and bases (K2CO3) for coupling efficiency .

- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., oxidative addition) .

Q. How can predictive toxicology models address data gaps in its safety profile?

Methodological Answer:

- In Silico Tools : Use Derek Nexus or ProTox-II to predict mutagenicity or hepatotoxicity .

- Ames Test : Validate predictions with bacterial reverse mutation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.